2-Iodonaphthalene
Description
Significance of Halogenated Naphthalenes as Versatile Synthetic Intermediates
Halogenated naphthalenes, including 2-iodonaphthalene, are highly valuable intermediates in organic synthesis. nih.gov Their importance has been amplified by recent advancements in radical chemistry and transition metal-catalyzed reactions. nih.gov These compounds serve as crucial starting materials for a variety of synthetic transformations.
For instance, they are instrumental in palladium-catalyzed coupling reactions, which are fundamental for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, halogenated naphthalenes are precursors in the synthesis of more complex molecular architectures, including:
Fused tricyclic compounds nih.gov
Naphtha[2,3-b]furans nih.gov
Polycyclic aromatic hydrocarbons nih.gov
Benzo[c]fluorenones nih.gov
Coumarins via carbonylative annulation of alkynes nih.gov
The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives remains an active area of research due to the technologically promising electronic and optical properties of these fused aromatic systems. nih.gov
Strategic Importance of the C-I Bond in this compound for Chemical Transformations
The carbon-iodine (C-I) bond in this compound is the cornerstone of its synthetic utility. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive and susceptible to cleavage. This reactivity is particularly advantageous in a variety of powerful chemical transformations.
One of the most significant applications is in cross-coupling reactions . The iodine substituent in this compound makes it an excellent precursor for widely used reactions such as the Suzuki and Sonogashira couplings. cymitquimica.com These palladium-catalyzed reactions are indispensable for constructing complex organic molecules by forming new carbon-carbon bonds. cymitquimica.com
The C-I bond's reactivity also facilitates its participation in other important reactions, including:
Heck Coupling: A palladium-catalyzed reaction that forms a substituted alkene.
Negishi Coupling: A transition metal-catalyzed reaction that couples organozinc compounds to organohalides. mdpi.com
Miyaura-Ishiyama Borylation: A reaction to synthesize boronate esters. mdpi.com
Thioetherification: The formation of thioethers. mdpi.com
Carbonylative Synthesis: Nickel-catalyzed reactions to introduce a carbonyl group, as seen in the synthesis of functionalized alkyl iodides where this compound can be a substrate. nih.gov
Radical Coupling Reactions: Under transition-metal-free conditions, this compound can react with 2-azaallyl anions, which act as "super-electron-donors" to generate aryl radicals that then form new C-C bonds. nih.gov
The strategic placement of the iodine atom at the 2-position of the naphthalene ring also influences the regioselectivity of these reactions, allowing for precise control over the final product's structure.
Overview of Contemporary Research Trends and Foundational Studies on this compound
Contemporary research continues to explore and expand the synthetic applications of this compound. A key trend is the development of more efficient and sustainable catalytic systems for its use in cross-coupling and other transformations. This includes the use of novel ligands and catalysts to improve reaction yields, selectivity, and functional group tolerance. mdpi.com
Foundational studies have established the fundamental reactivity of this compound. For example, electrophilic iodination of naphthalene has been shown to produce a mixture of isomers, with this compound often being a major product under certain conditions. researchgate.net
Recent research highlights include:
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation: A method using acid anhydrides as substrates where this compound was successfully synthesized. mdpi.com
C(sp2)–H Arylation Reactions: this compound has been used as an arylating agent in palladium-catalyzed C-H activation/arylation reactions, demonstrating its utility in forming C-C bonds directly from C-H bonds. nih.gov
Iodane-Guided C-H Coupling: Hypervalent iodine reagents derived from this compound can be used in C-H functionalization reactions, showcasing the diverse reactivity of the iodine atom. csic.es
The photophysical properties of this compound are also a subject of interest in materials science and photochemistry, suggesting potential applications beyond its role as a synthetic intermediate. cymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇I | cymitquimica.comnih.gov |
| Molar Mass | 254.07 g/mol | nih.gov |
| Appearance | White to light yellow powder or crystal | cymitquimica.com |
| Melting Point | 52-56 °C | sigmaaldrich.com |
| Boiling Point | 320 °C (estimate) | chembk.com |
| Solubility | Low in water, soluble in organic solvents like ethanol (B145695) and ether | cymitquimica.comchembk.com |
| InChI Key | FRNLBIWVMVNNAZ-UHFFFAOYSA-N | nih.gov |
| CAS Number | 612-55-5 | nih.gov |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.24–8.24 (m, 1H), 7.81–7.78 (m, 1H), 7.73–7.71 (m, 2H), 7.58 (d, J = 8.6 Hz, 1H), 7.50 (dt, J = 6.3, 3.5 Hz, 2H) | mdpi.com |
| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 136.8, 135.1, 134.5, 132.2, 129.6, 128.0, 126.9, 126.8, 126.6, 91.6 | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodonaphthalene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210107 | |
| Record name | beta-Iodonaphthalene | |
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Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-55-5 | |
| Record name | 2-Iodonaphthalene | |
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| Record name | beta-Iodonaphthalene | |
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| Record name | 2-Iodonaphthalene | |
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Synthetic Methodologies for 2 Iodonaphthalene and Its Derivatives
Electrophilic Iodination Approaches for Naphthalene (B1677914) Scaffolds
Electrophilic aromatic substitution (EAS) is a fundamental method for the introduction of a halogen atom onto an aromatic ring. In the case of naphthalene, direct iodination presents challenges due to the low reactivity of iodine. Consequently, various catalytic systems and strategies have been developed to facilitate this transformation and control the regioselectivity.
Direct Iodination of Naphthalene with Catalytic Systems
Direct iodination of naphthalene requires an activating agent or catalyst to generate a more potent electrophilic iodine species. dergipark.org.tr Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the naphthalene ring. d-nb.info
Several catalytic systems have been shown to be effective for the direct iodination of arenes. These often involve the use of an oxidizing agent to generate the iodonium (B1229267) ion (I⁺). For instance, systems like I₂-NaIO₃-H₂SO₄ in aqueous acetic acid have been studied for the iodination of both activated and deactivated naphthalenes. researchgate.net The reaction proceeds by heating the mixture, and the electrophilic iodonium species (I⁺) is suggested to be the active iodinating agent. researchgate.net Another approach involves using iodine in the presence of Fe(NO₃)₃·1.5N₂O₄/charcoal, which allows for the direct and regioselective iodination of naphthalene at room temperature. researchgate.net
The kinetics of naphthalene iodination have been investigated using systems such as I₂-NaNO₂-HNO₃. asianpubs.org These studies indicate that the reaction is first order in the substrate and half order in iodine, suggesting a complex mechanism involving the formation of an active electrophilic iodine species. asianpubs.org The reaction is favored in media with a higher acetic acid content. asianpubs.org
More environmentally friendly methods have also been explored. One such method utilizes a water extract of pomegranate ash with molecular iodine, providing a versatile and straightforward protocol for the synthesis of aryl iodides without the need for an external oxidant, metal, or catalyst. tandfonline.com
Table 1: Catalytic Systems for Direct Iodination of Naphthalene
| Catalyst/Reagent System | Conditions | Key Features |
| I₂-NaIO₃-H₂SO₄ | Aqueous acetic acid, heat | Effective for both activated and deactivated naphthalenes. researchgate.net |
| Fe(NO₃)₃·1.5N₂O₄/charcoal | CH₂Cl₂, room temperature | Direct and regioselective. researchgate.net |
| I₂-NaNO₂-HNO₃ | Acetic acid | First order in substrate, half order in iodine. asianpubs.org |
| Water extract of pomegranate ash/I₂ | Room temperature | Environmentally friendly, no external oxidant/catalyst. tandfonline.com |
| Zeolite catalysts (e.g., HZSM-5) | Solvent-free, O₂ pressure | Greener alternative, enhances regioselectivity. |
Regioselective Iodination of Naphthalene Adducts via Electrophilic Aromatic Substitution
Controlling the regioselectivity of iodination on the naphthalene scaffold is crucial. The α-position (C1) is kinetically favored in electrophilic substitution, while the β-position (C2) is thermodynamically more stable. masterorganicchemistry.com The synthesis of 2-iodonaphthalene, the thermodynamically favored product, often requires specific strategies.
One approach to achieve regioselectivity is through the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization, using reagents like I₂, ICl, or NBS, can produce a variety of substituted naphthalenes, including this compound derivatives, under mild conditions. nih.govresearchgate.net
The use of directing groups on naphthalene adducts can also control the position of iodination. For example, Pd-catalyzed ortho-C–H iodination directed by a weakly coordinating amide auxiliary has been developed using I₂ as the sole oxidant. nih.gov This method allows for the selective iodination of naphthalene at the β-position. nih.gov
Silver salts, such as Ag₂SO₄, in combination with I₂, have been used for the regioselective iodination of aromatic compounds. nih.gov These salts activate I₂ by forming insoluble silver iodide, thereby generating an electrophilic iodine species that can react with the aromatic ring. nih.gov
Metal-Mediated and Organometallic Routes to this compound
In addition to electrophilic substitution, metal-mediated and organometallic reactions offer powerful and versatile methods for the synthesis of this compound and its derivatives. These routes often provide high yields and regioselectivity that can be difficult to achieve through other means.
Synthesis from Magnesium Reagents Followed by Iodination
A common and effective method for preparing this compound involves the use of a Grignard reagent. udel.edu 2-Naphthylmagnesium bromide can be prepared from 2-bromonaphthalene (B93597) and magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). udel.educhemsrc.com This organometallic intermediate is then reacted with iodine to yield this compound. lookchem.com
The reaction of phenylmagnesium bromide with this compound has been studied, revealing that an I/Mg exchange can occur, leading to the formation of 2-naphthylmagnesium bromide and iodobenzene. lookchem.com However, by carefully selecting the solvent and reaction temperature, the cross-coupling reaction to form 2-phenylnaphthalene (B165426) can be favored over the exchange. lookchem.com
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides
A novel approach for the synthesis of aryl iodides involves the palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides. mdpi.comresearchgate.net This method circumvents the use of unstable acyl chlorides or expensive acyl fluorides. mdpi.com A Pd/Xantphos catalyst system has been shown to be effective for this transformation. mdpi.comresearchgate.net
The reaction proceeds through the initial formation of an acyl iodide intermediate via nucleophilic substitution of the acid anhydride (B1165640) with an iodide salt, such as lithium iodide (LiI). researchgate.net This is followed by oxidative addition to a Pd(0) complex, decarbonylation, and reductive elimination to yield the aryl iodide and regenerate the catalyst. mdpi.com This strategy has been successfully applied to the synthesis of various aryl iodides, including those derived from naphthalic anhydride, demonstrating its potential in synthetic organic chemistry. mdpi.comnsf.gov
Table 2: Palladium-Catalyzed Decarbonylative Iodination of 1-Naphthoic Anhydride
| Substrate | Catalyst System | Halogen Source | Yield |
| 1-Naphthoic Anhydride | [PdCl(cinnamyl)]₂ / Xantphos | LiI | High |
Data derived from studies on palladium-catalyzed decarbonylative nucleophilic halogenation. mdpi.com
Gold(I)-Catalyzed Cascade Reactions for Iodonaphthalene Derivatives
Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including iodonaphthalene derivatives. nih.govbeilstein-journals.orgd-nb.info Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. researchgate.netunimi.it
One such strategy involves the gold(I)-catalyzed cascade cyclization of arene-enyne substrates. researchgate.net The coordination of the gold catalyst to the alkyne promotes a 6-endo-dig cyclization, leading to the formation of iodonaphthalene derivatives. researchgate.net For example, the reaction of aromatic 1,5-enynes in the presence of a gold(I) catalyst like AuCl(PPh₃)/AgOTf can exclusively yield the 6-endo cyclized naphthalene product. beilstein-journals.orgd-nb.info
Furthermore, gold(I)-catalyzed approaches have been developed for the synthesis of functionalized indoles from N-allyl-2-alkynylanilines, showcasing the versatility of gold catalysis in generating diverse heterocyclic structures that can incorporate an iodonaphthalene moiety. rsc.org
Cyclization and Annulation Strategies for Naphthalene Ring Formation
The construction of the naphthalene skeleton is a foundational aspect of synthesizing its derivatives. Cyclization and annulation reactions provide powerful tools for building this bicyclic aromatic system from simpler acyclic or monocyclic precursors, often allowing for the concurrent installation of desired functional groups like iodine.
The electrophilic cyclization of alkynes serves as an effective method for synthesizing highly substituted naphthalenes. This strategy typically involves an ortho-functionalized aromatic acetylene (B1199291) that, upon reaction with an electrophile, undergoes an intramolecular cyclization to form the naphthalene ring system. When an iodine-based electrophile is used, this process directly yields iodonaphthalene derivatives.
Research has demonstrated that o-(1-alkynyl)arenecarboxaldehydes can react with iodine (I₂) or iodine monochloride (ICl) in the presence of nucleophiles to generate substituted isochromenes. However, by modifying the reaction partners, this approach can be adapted to produce carbocyclic naphthalene structures. For instance, the reaction of 2-(1-alkynyl)arenecarboxaldehydes with I₂ and simple olefins or alkynes can produce naphthyl ketones and iodides. google.com Similarly, the intramolecular electrophilic cyclization of certain alkynes onto arenes has been developed to prepare polycyclic aromatics. researchgate.net
A notable example is the reaction of alkynol precursors with iodine. When an alkynol like 1-(3-phenyl-2-propynyl)cyclohexanol is treated with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile, it undergoes a 6-endo-dig cyclization to exclusively form the desired this compound derivative in good yield. researchgate.net The use of other electrophiles such as bromine (Br₂) can also be highly effective, sometimes providing even better yields than iodine. researchgate.net The choice of electrophile and reaction conditions is crucial and can be optimized for specific substrates, as shown in the table below.
| Alkyne Precursor Type | Electrophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-(Phenylethynyl)benzaldehyde | I₂ / Alkenes or Alkynes | Room Temperature | Naphthyl Ketones/Iodides | High | google.com |
| 1-(3-Phenyl-2-propynyl)cyclohexanol | I₂ (3 equiv), NaHCO₃ (2 equiv) | MeCN, RT, 0.5 h | This compound derivative | 75% | researchgate.net |
| 1-(3-Phenyl-2-propynyl)cyclohexanol | Br₂ | Room Temperature | 2-Bromonaphthalene derivative | 89% | researchgate.net |
| Alkynes with Thiophenyl group | I₂ | Standard Conditions | 1,2-Disubstituted Iodonaphthalenes | Excellent | researchgate.net |
This methodology demonstrates that activating an alkyne with an electrophilic iodine source is a direct and efficient pathway to synthesize specifically substituted iodonaphthalenes.
Benzannulation reactions, which involve the formation of a benzene (B151609) ring fused to an existing ring, are a cornerstone of naphthalene synthesis. Brønsted acid-catalyzed variants of these reactions have emerged as powerful methods for creating polycyclic aromatic systems from acyclic or monocyclic precursors. thieme-connect.de The Asao-Yamamoto benzannulation, which transforms alkynes into 2,3-disubstituted naphthalenes via a benzopyrylium intermediate, is a prominent example that can be catalyzed by Cu(II) and a Brønsted acid. researchgate.net
This strategy has been expanded to create sterically hindered and polyheterohalogenated naphthalenes as single regioisomers. researchgate.net The Chalifoux group has utilized Brønsted acids like trifluoroacetic acid (TFA) and triflic acid (TfOH) to catalyze alkyne benzannulations, successfully synthesizing various nanographene structures. thieme-connect.de These reactions often require electron-rich ethynylaryl groups to proceed efficiently. thieme-connect.de
Furthermore, a copper-catalyzed benzannulation of 2-(phenylethynyl)benzaldehyde (B1589314) and various alkynes in the presence of halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) provides a selective route to 1-halonaphthalenes in moderate to excellent yields. researchgate.net This protocol allows for the direct incorporation of a halogen at the 1-position of the naphthalene core during its formation.
Electrophilic Cyclization of Alkynes Yielding Iodonaphthalene Structures
Preparation of Substituted this compound Congeners
Beyond synthesizing the core iodonaphthalene structure, methods for preparing specifically substituted analogs are crucial for various applications in materials science and medicinal chemistry.
A practical and convenient two-step synthesis for 2,3-diiodonaphthalene (B2993581) and 2-bromo-3-iodonaphthalene (B11908) has been developed. vulcanchem.com This method circumvents issues with direct electrophilic substitution on naphthalene, which typically favors the α-position (position 1). The strategy utilizes a bis(hexachlorocyclopentadiene) adduct of naphthalene as a starting material. vulcanchem.com This adduct directs electrophilic aromatic substitution to the β-position (position 2). vulcanchem.com
The synthesis proceeds via two main steps:
Iodination: The naphthalene bis(hexachlorocyclopentadiene) adduct is iodinated using periodic acid (H₅IO₆) and iodine (I₂) in methanesulfonic acid. This step proceeds smoothly at room temperature to give the diiodo-adduct in high yield. vulcanchem.com For the bromo-iodo analogue, the commercially available 2-bromonaphthalene-bis(hexachlorocyclopentadiene) adduct is used as the starting material. vulcanchem.com
Retro-Diels-Alder Reaction: The resulting halogenated adduct is subjected to a retro-Diels-Alder reaction, which is conveniently performed in a gradient sublimation tube. This step removes the protecting Diels-Alder groups and yields the final aromatic product, 2,3-diiodonaphthalene or 2-bromo-3-iodonaphthalene. vulcanchem.com
| Starting Material | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Reference |
|---|---|---|---|---|---|
| Naphthalene bis(hexachlorocyclopentadiene) adduct | 2,3-Diiodo-bis(hexachlorocyclopentadiene)naphthalene adduct | High | 2,3-Diiodonaphthalene | 50–83% | vulcanchem.com |
| 2-Bromonaphthalene-bis(hexachlorocyclopentadiene) adduct | 2-Bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct | 98% | 2-Bromo-3-iodonaphthalene | 40–83% | vulcanchem.com |
This method provides a reliable route to significant quantities of these versatile, di-halogenated naphthalene building blocks. vulcanchem.com
The synthesis of 2-amino-3-iodonaphthalene (B185777) has been approached through several distinct routes. One early method involved a multi-step sequence starting from the 2-bromonapthalene-bis(hexachlorocyclopentadiene) Diels-Alder adduct, which was nitrated and pyrolyzed to give 3-bromo-2-nitronaphthalene. google.com Subsequent halogen exchange followed by reduction of the nitro group yielded the target compound. google.com
A more direct approach utilizes directed ortho-metallation. In this method, Boc-protected 2-aminonaphthalene is treated with a strong base, and the resulting metallated species is quenched with an iodine source like diiodoethane. google.com This reaction is regioselective, favoring the desired 3-iodo isomer over the 1-iodo isomer, although not exclusively. google.com
A third reported synthesis claimed that the direct iodination of 2-naphthylamine (B18577) with a mixture of NaIO₃/Na₂SO₃/HCl produced 2-amino-3-iodonaphthalene in high yield. google.com However, subsequent investigation revealed that this reaction exclusively yields the regioisomer 2-amino-1-iodonaphthalene. google.com The structural assignment was confirmed by spectroscopic data, which clearly distinguished it from an authentic sample of 2-amino-3-iodonaphthalene prepared via the ortho-metallation route. google.com
1-Cyano-2-iodonaphthalene, also known as 1-iodo-2-naphthonitrile, is a valuable synthetic intermediate. A common and effective method for its preparation is the Sandmeyer reaction. This classic transformation involves the conversion of an aromatic amine into a diazonium salt, which is then substituted with a nucleophile. google.comgoogle.com
The synthesis of 1-cyano-2-iodonaphthalene via this route starts with 1-aminonaphthalene-2-carbonitrile. The amino group is first converted to a diazonium salt by treating it with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), under acidic conditions. geeksforgeeks.org The resulting diazonium salt is then treated with an iodide source, typically potassium iodide or an iodine solution, to replace the diazonium group with an iodine atom, yielding the final product. geeksforgeeks.org
An alternative, though less common, synthetic strategy involves the palladium-catalyzed cyanation of 1-iodonaphthalene (B165133) using a cyanide source. Due to its cost-effectiveness and efficiency, the Sandmeyer reaction remains a typical choice for the industrial-scale production of this compound.
Synthetic Approaches to 1-(Benzyloxy)-4-chloro-2-iodonaphthalene (B1448566)
The synthesis of 1-(benzyloxy)-4-chloro-2-iodonaphthalene can be strategically accomplished through a multi-step sequence starting from commercially available precursors. A logical and efficient pathway involves the initial preparation of 1-(benzyloxy)-4-chloronaphthalene followed by a regioselective iodination. This approach leverages established methodologies for ether synthesis and electrophilic aromatic substitution on activated naphthalene systems.
The proposed synthetic pathway consists of two primary steps:
Williamson Ether Synthesis: Benzylation of the hydroxyl group of 4-chloro-1-naphthol (B146336) to form the intermediate, 1-(benzyloxy)-4-chloronaphthalene.
Electrophilic Iodination: Regioselective iodination of the electron-rich aromatic ring of 1-(benzyloxy)-4-chloronaphthalene to yield the final product.
| Step | Starting Material | Reagents | Product |
| 1 | 4-Chloro-1-naphthol | Benzyl (B1604629) bromide, K₂CO₃, Acetone (B3395972) | 1-(Benzyloxy)-4-chloronaphthalene |
| 2 | 1-(Benzyloxy)-4-chloronaphthalene | N-Iodosuccinimide (NIS), CH₂Cl₂ | 1-(Benzyloxy)-4-chloro-2-iodonaphthalene |
Detailed Research Findings
Step 1: Synthesis of 1-(Benzyloxy)-4-chloronaphthalene
The first step involves the formation of a benzyl ether from 4-chloro-1-naphthol. This transformation is typically achieved via the Williamson ether synthesis, a reliable and widely used method. The reaction involves deprotonating the naphthol with a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic naphthoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide. Acetone is a common solvent for this type of reaction.
The activating, electron-donating nature of the hydroxyl group in 1-naphthol (B170400) derivatives makes this reaction efficient. The presence of the chloro group at the 4-position has a minimal electronic impact on the reactivity of the hydroxyl group at the 1-position.
Step 2: Synthesis of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene
The second and final step is the regioselective iodination of the intermediate, 1-(benzyloxy)-4-chloronaphthalene. The substitution pattern on the naphthalene ring is critical for determining the position of the incoming iodine electrophile. The benzyloxy group at the C-1 position is a powerful activating ortho-, para-director. The chloro group at the C-4 position is a deactivating, yet also ortho-, para-directing substituent.
In electrophilic substitution reactions on 1-alkoxynaphthalenes, the incoming electrophile is strongly directed to the C-4 (para) position. thieme-connect.desciencemadness.orgresearchgate.netthieme-connect.com However, in the case of 1-(benzyloxy)-4-chloronaphthalene, the C-4 position is already occupied by the chloro substituent. Therefore, the electrophilic attack is directed to the next most activated and accessible position, which is the C-2 (ortho) position.
A variety of reagents can be used for the electrophilic iodination of activated aromatic rings. thieme-connect.desciencemadness.org N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich arenes and is often used in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.org The reaction can be catalyzed by a Lewis or Brønsted acid to enhance the electrophilicity of the iodine. thieme-connect.dethieme-connect.comorganic-chemistry.org Alternative methods include the use of elemental iodine in the presence of an oxidizing agent, such as hydrogen peroxide or iodic acid, which generates a potent iodonium (I+) species in situ. asianpubs.orgmdma.ch For a substrate like 1-(benzyloxy)-4-chloronaphthalene, the high activation provided by the benzyloxy group allows the reaction to proceed under mild conditions, selectively yielding 1-(benzyloxy)-4-chloro-2-iodonaphthalene. acs.org
Reactivity and Mechanistic Aspects of the Carbon Iodine Bond in 2 Iodonaphthalene
Cross-Coupling Reactions Utilizing 2-Iodonaphthalene
This compound is a versatile building block in organic synthesis, largely due to its participation in numerous palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. chinesechemsoc.org In this reaction, this compound couples with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org
The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cn The reaction initiates with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step, and the reactivity of the aryl halide decreases in the order of I > OTf > Br > Cl. libretexts.org Following oxidative addition, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by the base. libretexts.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. sioc-journal.cn
A variety of palladium catalysts are effective for the Suzuki-Miyaura coupling of this compound, including palladium(II) acetate (B1210297), tetrakis(triphenylphosphine)palladium(0), and more advanced palladacycle catalysts. libretexts.org The choice of ligands, such as electron-rich and bulky phosphines, can significantly enhance the catalyst's reactivity and stability. libretexts.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Catalyst System | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | EtOH | 80 | High | jst.go.jp |
| PS-PEG-L*-Pd complexes | 2-Substituted naphthalen-1-ylboronic acid | - | Water | - | Up to 94% ee | researchgate.net |
| L3 PdCl₂ | Arylboronic acids | KF | MeOH | 25 | 91-94 | chinesechemsoc.org |
| Gold-catalyzed | Methyltrifluoroborates | - | - | - | Good to excellent | researchgate.net |
Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the direct introduction of an alkynyl group onto the naphthalene (B1677914) core. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. libretexts.org The copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Finally, reductive elimination from the palladium center yields the coupled product and regenerates the active catalyst. wikipedia.org Due to the high reactivity of aryl iodides, the coupling of this compound often proceeds under mild conditions, even at room temperature. wikipedia.org
Table 2: Catalytic Systems for Sonogashira Coupling of this compound
| Catalyst System | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/Cu@AC | Phenylacetylene | K₂CO₃ | EtOH | 80 | 92 | mdpi.com |
| PdCl₂/L₂ | Phenylacetylene | K₂CO₃ | EtOH | 90 | 60 | mdpi.com |
| Pd@COF-TFP_TzPy/CuI | Phenylacetylene | iPr₂NH | ACN | - | 69-98 | rsc.org |
Heck Coupling Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgvedantu.com This reaction is a versatile tool for the vinylation of this compound.
The mechanism of the Heck reaction involves the oxidative addition of this compound to a Pd(0) species, followed by the migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgnumberanalytics.com A subsequent β-hydride elimination step forms the new carbon-carbon double bond and a palladium-hydride species. wikipedia.org Finally, the base regenerates the Pd(0) catalyst. wikipedia.org The reaction typically exhibits high trans selectivity. organic-chemistry.org A variety of palladium sources can be used, often generated in situ from a palladium(II) precursor like palladium(II) acetate. wikipedia.org
Table 3: Conditions for Heck Coupling of this compound
| Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl acrylate | Pd@COF-TFP_TzPy | Et₃N | DMF | 120 | 95 | rsc.org |
| Styrene | PEG-400/Pd(OAc)₂ | - | PEG-400 | - | Good to excellent | rsc.org |
| Allyl acetate | - | - | - | - | - | rsc.org |
Stille Coupling and Related Palladium-Catalyzed C-C Bond Formations
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide. wikipedia.org this compound can serve as the halide partner in this reaction, allowing for the introduction of a wide range of organic groups. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org
In a study comparing the reactivity of 1-naphthyl triflate and 1-iodonaphthalene (B165133) in a Stille coupling, the reaction with 1-iodonaphthalene proceeded to a much higher yield (85%) under the same conditions where the triflate gave only 2% of the product, highlighting the superior reactivity of the C-I bond. conicet.gov.ar
Transition-Metal-Free Cross-Coupling Reactions with Organometallic Reagents
While palladium catalysis is dominant, transition-metal-free cross-coupling reactions have emerged as a valuable alternative. These reactions often proceed via a radical or radical anion mechanism. acs.orgresearchgate.net For instance, the coupling of aryl halides with arenes can be promoted by a base like potassium tert-butoxide. acs.org The proposed mechanism involves the formation of an aryl radical from the aryl halide, which then adds to an arene. acs.org Electron-rich aryl iodides generally show higher reactivity in these systems. acs.org
One specific example is the transition-metal-free Stille cross-coupling reaction. The coupling of 1-iodonaphthalene with tetraphenyltin (B1683108) was achieved in the presence of LiCl in DMAC at 140 °C, affording the biaryl product in 92% yield. fiu.edu This demonstrates the feasibility of forming C-C bonds from this compound without the need for a transition metal catalyst.
Nucleophilic Substitution and Related Processes
The carbon-iodine bond in this compound can also undergo nucleophilic substitution, although this is generally less facile than in alkyl halides due to the stability of the aromatic ring. brainly.com The presence of the iodine atom, a good leaving group, makes this compound susceptible to attack by nucleophiles. evitachem.comsolubilityofthings.com
These reactions can proceed through different mechanisms, including nucleophilic aromatic substitution (SNA_r). The SNA_r mechanism typically requires electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). fishersci.fi In the absence of such activating groups, the reaction may proceed via a benzyne (B1209423) mechanism or a radical nucleophilic substitution (S_RN1) mechanism. fishersci.firesearchgate.net The S_RN1 mechanism involves the formation of a radical anion intermediate. researchgate.net For example, the photostimulated reaction of 1-iodonaphthalene with 2-naphthoxide ions in liquid ammonia (B1221849) is proposed to proceed via the S_RN1 mechanism. researchgate.net
Comparative Reactivity Studies with Nucleophiles
The reactivity of this compound in nucleophilic substitution reactions is often compared to other aryl halides and alkyl halides to understand the underlying mechanistic principles. For instance, in the context of Williamson ether synthesis, reacting naphthol with an alkyl iodide is preferred over reacting an alcohol with this compound. brainly.com This preference is attributed to the higher reactivity of alkyl iodides in SN2 reactions and the fact that the hydroxyl group of an alcohol is a poor leaving group. brainly.comlibretexts.org The stability of the aromatic ring in this compound makes it less susceptible to direct nucleophilic attack compared to an sp3-hybridized carbon in an alkyl iodide. brainly.com
Studies on the reactions of various aryl iodides, including this compound, under palladium catalysis have provided insights into their comparative reactivity. ub.edu The nature of the heteroatom in tethered systems can influence the reaction pathway, but for aldehydes where the heteroatom is directly attached to the aromatic ring, a common reactivity pattern is often observed regardless of the specific heteroatom. ub.edu
The following table provides a qualitative comparison of the reactivity of different types of organic iodides with nucleophiles:
| Compound Type | General Reactivity with Nucleophiles | Key Factors |
| Alkyl Iodides (e.g., Ethyl Iodide) | High | Weaker C-I bond, susceptible to SN2 attack. brainly.com |
| Aryl Iodides (e.g., this compound) | Moderate to Low (without catalyst) | Stronger C(sp²)-I bond, aromatic stability. brainly.comevitachem.com |
| Activated Aryl Halides | Varies (often F > Cl > Br > I) | Rate-determining nucleophilic addition. nih.govmasterorganicchemistry.com |
Considerations in Ether Synthesis Employing this compound
The Williamson ether synthesis is a classic method for preparing ethers, which typically involves the reaction of an alkoxide with a primary alkyl halide. When considering the synthesis of naphthyl ethers, two main retrosynthetic pathways are possible: reacting a naphthoxide with an alkyl halide or reacting an alkoxide with a halonaphthalene, such as this compound.
The reaction of an alcohol with this compound to form an ether is generally not a favored process under standard Williamson ether synthesis conditions (e.g., in the presence of a base like NaOH). brainly.comchegg.com There are several reasons for this:
Low Reactivity of the Aryl Halide: The C(sp²)-I bond in this compound is stronger and less polarized than the C(sp³)-I bond in an alkyl iodide, making it less susceptible to nucleophilic attack. brainly.com
Poor Leaving Group: For the reaction to proceed with an alcohol as the nucleophile, the hydroxyl group would need to be protonated to form a better leaving group (water), which is not favored under basic conditions. brainly.com
Reaction Mechanism: The direct SN2 displacement mechanism, which is efficient for primary alkyl halides, is not feasible for aryl halides due to steric hindrance and the geometry of the aromatic ring. libretexts.org
Therefore, the more viable route for synthesizing ethers derived from 2-naphthol (B1666908) involves the deprotonation of the naphthol to form the more nucleophilic naphthoxide, which then reacts with a more reactive alkyl halide. brainly.com This approach circumvents the challenges associated with the low reactivity of this compound in direct nucleophilic substitution with alcohols.
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective modification of C-H bonds that are typically unreactive. In these strategies, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, enabling its activation and subsequent functionalization. This compound often serves as a coupling partner in these reactions, providing the aryl moiety that is introduced at the activated C-H site.
Palladium-Catalyzed Directed C(sp3)–H Arylation of Proline Derivatives
The functionalization of C(sp³)–H bonds, particularly at unactivated positions, represents a significant challenge in synthetic chemistry. Palladium catalysis has been successfully employed to achieve the direct arylation of the C-3 position of proline derivatives, using aryl iodides like this compound as the aryl source. acs.orgacs.orgnih.gov
In these reactions, a directing group attached to the proline nitrogen, such as an aminoquinoline, coordinates to the palladium catalyst. acs.orgacs.org This brings the catalyst into close proximity to the C-3 C-H bonds, facilitating their activation. The subsequent reaction with an aryl iodide leads to the formation of a new carbon-carbon bond, affording 3-aryl-substituted proline derivatives.
A key feature of this methodology is its high regio- and stereospecificity, typically yielding the cis-2,3-disubstituted pyrrolidine (B122466) as a single stereoisomer. acs.orgacs.orgnih.gov The reaction conditions can be optimized to achieve high yields, and in some cases, the reactions can be performed under solvent-free conditions. acs.orgacs.org
When this compound was used as the coupling partner for the arylation of a proline derivative, the reaction required the addition of toluene (B28343) as a solvent to proceed efficiently, affording the desired 3-(naphthalen-2-yl)proline derivative in a 73% yield. acs.orgacs.org
Meta-C–H Arylation and Alkylation in Benzylsulfonamide Systems
Achieving regioselectivity at the meta position of an aromatic ring is a notable challenge in C-H functionalization, as traditional electrophilic aromatic substitution reactions are typically directed to the ortho and para positions. Palladium catalysis, in conjunction with a transient mediator, has enabled the meta-C–H arylation and alkylation of benzylsulfonamide systems. scispace.comnih.govscite.ai
This strategy employs a directing group on the sulfonamide nitrogen and a transient mediator, such as 2-carbomethoxynorbornene, to relay the catalytic activity from the ortho position to the meta position. scispace.comnih.gov An isoquinoline (B145761) ligand has been found to be crucial for the success of this transformation. scispace.com
This compound has been demonstrated to be an effective coupling partner in this system. The reaction of a benzylsulfonamide derivative with this compound under the optimized palladium-catalyzed conditions resulted in the formation of the meta-arylated product in a 90% yield. scispace.com This protocol exhibits broad substrate scope and excellent functional group tolerance, making it a versatile method for accessing meta-substituted benzylsulfonamides. scispace.comnih.gov
Regioselective C-H Halogenation in Naphthaldehyde Frameworks
The direct and regioselective halogenation of aromatic C-H bonds is a valuable transformation for introducing a handle for further synthetic modifications. In the context of naphthaldehyde frameworks, palladium-catalyzed C-H halogenation has been shown to exhibit high regioselectivity. researchgate.net
While the provided information focuses on the halogenation of 1-naphthaldehydes, leading to C8- or C2-selectivity depending on the presence of an imine intermediate, it highlights the principle of using a directing group (the aldehyde or a derivative) to control the position of functionalization on the naphthalene ring. researchgate.net The introduction of a halogen atom, such as iodine, creates a versatile building block for subsequent cross-coupling reactions. researchgate.netscispace.com
Carbonylative Transformations of this compound
Carbonylative transformations involve the introduction of a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as the carbonyl source. This compound is a suitable substrate for such reactions, particularly in palladium-catalyzed processes, where the carbon-iodine bond is readily activated.
One common carbonylative transformation is the synthesis of carboxylic acids. In a flow chemistry setup, this compound can be carboxylated using carbon monoxide in the presence of a palladium acetate catalyst and triphenylphosphine (B44618) as a ligand. beilstein-journals.org This reaction produces 2-naphthoic acid. The yield of this reaction can be influenced by steric factors; for instance, the carbonylation of this compound proceeds in a higher yield than that of more sterically hindered ortho-substituted iodoarenes. beilstein-journals.org
Another important carbonylative reaction is the formation of aldehydes. This compound can be converted to 2-naphthaldehyde (B31174) through a rhodium-catalyzed reductive carbonylation using syngas (a mixture of CO and H₂). nih.gov In a comparative study, this compound, having less steric hindrance than its 1-iodo isomer, gave a slightly better yield of the corresponding aldehyde (84% for 2-naphthaldehyde versus 77% for 1-naphthaldehyde). nih.gov
Furthermore, this compound can participate in gold-catalyzed alkoxy-carbonylation reactions to form methyl 2-naphthoate. chemrxiv.org This reaction proceeds efficiently under mild conditions with low CO pressure. chemrxiv.org Additionally, palladium-catalyzed carbonylative coupling of this compound with organoaluminum reagents, using tert-butyl isocyanide as a CO equivalent, can lead to the formation of 1,2-diketones in high yield. thieme-connect.com
A palladium-catalyzed decarbonylative nucleophilic iodination of 2-naphthoic anhydride (B1165640) has also been reported, which produces this compound in good yield. mdpi.com This demonstrates the reversible nature of some carbonylation processes.
The table below summarizes the outcomes of various carbonylative transformations involving this compound.
| Reaction Type | Catalyst System | Carbonyl Source | Product | Yield | Reference |
| Carboxylation (Flow) | Pd(OAc)₂ / PPh₃ | CO | 2-Naphthoic acid | - | beilstein-journals.org |
| Reductive Carbonylation | RhCl₃·3H₂O / PPh₃ | CO / H₂ | 2-Naphthaldehyde | 84% | nih.gov |
| Alkoxy-carbonylation | Au-catalyst | CO | Methyl 2-naphthoate | 94% | chemrxiv.org |
| Carbonylative Coupling | 2P-SBA-15-Pd(0) | t-BuNC | 1-(Naphthalen-2-yl)-2-phenylethane-1,2-dione | 95% | thieme-connect.com |
| Decarbonylative Iodination | [PdCl(cinnamyl)]₂ / Xantphos | - | This compound | 70% | mdpi.com |
Palladium-Catalyzed Synthesis of Aldehydes
Halogen Exchange Reactions and Other Functional Group Interconversions
The carbon-iodine bond in this compound is not only a handle for carbon-carbon bond formation but also a site for functional group interconversions, most notably halogen exchange reactions. These transformations provide access to other valuable halogenated naphthalenes.
The introduction of fluorine into aromatic systems is of great interest, particularly in the pharmaceutical and agrochemical industries. The direct fluorination of aryl iodides, including this compound, presents a viable route to fluoroarenes.
Copper-Catalyzed Fluorination:
Copper-catalyzed fluorination reactions have been developed as a cost-effective method for converting aryl halides to aryl fluorides. In one approach, this compound can be fluorinated using copper(II) fluoride (B91410) (CuF2) in the presence of a bidentate tertiary amine ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). google.com The reaction is typically carried out at high temperatures (e.g., 180°C) in a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or sulfolane. google.com Mechanistic investigations have suggested that the reaction proceeds without the formation of aryne intermediates, as the fluorination of this compound yields 2-fluoronaphthalene (B33398) as the sole regioisomeric product. rsc.org The proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle. rsc.orgbeilstein-journals.org
Palladium-Catalyzed Fluorination:
Palladium catalysis offers another powerful method for the nucleophilic fluorination of aryl iodides. acs.orgnih.govmit.edu These reactions typically employ a palladium catalyst, a suitable ligand, and a fluoride source such as silver fluoride (AgF) or cesium fluoride (CsF). acs.orgacs.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos often proving effective. rsc.orgacs.org The reaction of this compound under these conditions would be expected to yield 2-fluoronaphthalene. The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by fluoride transfer and reductive elimination of the aryl fluoride. acs.org
Table 3: Aromatic Fluorination of this compound
| Metal Catalyst | Fluoride Source | Ligand/Additive | Solvent | Temperature (°C) | Product |
| Copper(II) Fluoride | CuF2 | TMEDA | HMPA/Sulfolane | 180 | 2-Fluoronaphthalene google.com |
| Palladium | AgF | BrettPhos | Toluene | 130 | 2-Fluoronaphthalene rsc.org |
While many cross-coupling reactions involving this compound are described by two-electron, polar mechanisms (oxidative addition, reductive elimination), radical pathways can also play a significant, and sometimes dominant, role. The relatively weak C-I bond in this compound makes it susceptible to single-electron transfer (SET) processes, leading to the formation of a 2-naphthyl radical.
One prominent example is the S_RN_1 (substitution, radical-nucleophilic, unimolecular) mechanism. This chain reaction is initiated by the transfer of an electron to the aryl iodide, which then fragments to produce an aryl radical and an iodide anion. conicet.gov.arresearchgate.net The aryl radical can then react with a nucleophile to form a radical anion, which propagates the chain by transferring an electron to another molecule of the aryl iodide. lookchem.com The reaction of this compound with aryl Grignard reagents in non-polar solvents like toluene has been shown to proceed through an S_RN_1 pathway, leading to the formation of biaryl products. lookchem.com
The existence of radical intermediates in coupling reactions of this compound has been supported by experimental evidence. For instance, in a coupling reaction with a 2-azaallyl anion, the isolation of naphthalene as a byproduct suggests the formation of a 2-naphthyl radical that undergoes hydrogen atom transfer (HAT) from the solvent. nih.gov Radical clock experiments in other nickel-catalyzed cross-coupling reactions involving aryl halides have also provided strong evidence for the intermediacy of organic radicals. nih.govscispace.com These radical exchange processes represent an alternative mechanistic paradigm for the functionalization of this compound, expanding the scope of its reactivity beyond traditional polar pathways. acs.org
In Depth Mechanistic Investigations of 2 Iodonaphthalene Transformations
Mechanisms in Transition Metal Catalysis
Transition metals, particularly palladium, copper, and nickel, are pivotal in catalyzing a range of reactions involving 2-iodonaphthalene. Mechanistic studies, often combining experimental evidence with computational modeling, have been essential in mapping the intricate steps of these transformations.
Proposed Pathways for Palladium-Mediated Decarbonylative Iodination
The palladium-catalyzed decarbonylative iodination of naphthoic acids and their derivatives to form iodo-aromatics like this compound is a significant transformation. Mechanistic studies suggest a pathway that begins with the in situ formation of an acyl chloride from the corresponding carboxylic acid. nih.gov A proposed catalytic cycle for a similar transformation involving 2-naphthoic anhydride (B1165640) provides further insight. mdpi.com
The cycle is believed to initiate with the oxidative addition of a (Xantphos)Pd(0) complex into the carbon-chlorine bond of the in situ generated acyl chloride, forming an acyl-Pd(II)-chloride intermediate. nih.gov This is followed by a crucial decarbonylation step (CO de-insertion) to yield a naphthyl-Pd(II)-chloride complex. nih.gov A key feature of one proposed mechanism is the subsequent C-P reductive elimination, forming a Xantphos phosphonium (B103445) chloride. This species then participates in a halide exchange with an iodide source, such as 1-iodobutane, in an outer-sphere nucleophilic substitution. nih.govnih.gov Finally, C-I reductive elimination from a naphthyl-Pd(II)-iodide complex yields the this compound product and regenerates the active Pd(0) catalyst. mdpi.comnih.gov
Another potential pathway suggests that after the initial oxidative addition of the acyl halide to the Pd(0) complex, the resulting acyl-Pd(II)-X intermediate undergoes carbonyl de-insertion and subsequent reductive elimination to directly form the halogenated product. mdpi.com
Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed Decarbonylative Iodination
| Step | Description | Key Intermediate |
| 1. Activation | In situ conversion of naphthoic acid/anhydride to an acyl halide. nih.govmdpi.com | Naphthoyl Halide |
| 2. Oxidative Addition | Pd(0) inserts into the Carbon-Halide bond of the naphthoyl halide. mdpi.comnih.gov | Acyl-Pd(II)-Halide Complex |
| 3. Decarbonylation | Loss of carbon monoxide from the acyl-palladium complex. nih.gov | Naphthyl-Pd(II)-Halide Complex |
| 4. Halide Exchange | The halide on the palladium complex is exchanged for iodide. nih.gov | Naphthyl-Pd(II)-Iodide Complex |
| 5. Reductive Elimination | Formation of the C-I bond, yielding this compound and regenerating Pd(0). mdpi.com | This compound |
Elucidation of Nickel-Catalyzed Carbon-Carbon Coupling Mechanisms
Nickel catalysis has become a vital tool for a wide array of cross-coupling reactions, valued for its ability to activate otherwise unreactive bonds and for being a more earth-abundant alternative to palladium. mdpi.com When this compound is used as a coupling partner, several mechanistic manifolds are possible, often involving paramagnetic nickel species. acs.orgchemrxiv.org
A prominent mechanism in many nickel-catalyzed cross-couplings is the Ni(I)/Ni(III) catalytic cycle. acs.orgchemrxiv.orgrsc.org This pathway is particularly relevant in reactions initiated by light or electrochemistry. acs.org The cycle can be initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(I) species. This Ni(I) complex can then undergo oxidative addition with this compound to form a Ni(III) intermediate. Following transmetalation with a suitable nucleophile (e.g., an organoboron reagent in Suzuki-Miyaura coupling), the resulting di-organo-Ni(III) complex undergoes reductive elimination to form the C-C coupled product and regenerate a Ni(I) species, which continues the catalytic cycle. acs.orgnih.gov
Alternatively, some nickel-catalyzed reactions are proposed to proceed via a Ni(0)/Ni(II) cycle, similar to many palladium-catalyzed processes. rsc.org In such cases, a Ni(0) species undergoes oxidative addition with this compound to form a naphthyl-Ni(II)-iodide complex. After transmetalation and reductive elimination, the product is released, and the Ni(0) catalyst is regenerated.
In certain cross-electrophile couplings, radical mechanisms are invoked. nih.govsciengine.com A Ni(I) species might generate an aryl radical from this compound through a single-electron transfer (SET) or halogen-atom abstraction process. nih.govchinesechemsoc.org This radical can then be trapped by a Ni(II) complex, leading to a Ni(III) intermediate and subsequent product formation. nih.gov The specific operative mechanism is highly dependent on the reaction conditions, the nature of the ligands, and the coupling partners involved. digitellinc.com
Involvement of Ni(I), Ni(II), and Ni(III) Intermediates
Mechanistic studies of nickel-catalyzed cross-coupling reactions suggest that catalytically active species can traverse through Ni(I), Ni(II), and Ni(III) oxidation states. In the context of Kumada cross-coupling, well-defined tetrahedral Ni(I) complexes have been shown to be effective catalysts. semanticscholar.org While Ni(II) complexes can also be used as pre-catalysts, spectroscopic investigations point towards a Ni(I) intermediate as the key catalytically active species. semanticscholar.org
The general cycle often involves the oxidative addition of an aryl halide to a low-valent nickel center. For instance, in dual photoredox/nickel catalysis, a Ni(II) precatalyst can be reduced to a catalytically active Ni(0) species. This Ni(0) can then undergo oxidative addition with an aryl halide to form a Ni(II) species. rsc.org Alternatively, radical pathways can lead to Ni(I) and Ni(III) intermediates. A generated radical can be captured by a Ni(0) complex to form an alkyl-Ni(I) intermediate, which then undergoes oxidative addition with an electrophile to yield a Ni(III) species. rsc.orguzh.ch This Ni(III) complex subsequently undergoes reductive elimination to provide the final product and a Ni(I) species, which is then reduced back to Ni(0) to complete the catalytic cycle. rsc.org
In some cases, the reactivity of the aryl halide is crucial. For example, in a nickel-catalyzed asymmetric reductive arylation, this compound was successfully coupled to afford the desired product, implicating the involvement of nickel intermediates in the transformation. rsc.org Studies on the oxidative addition of aryl halides to phosphine-ligated Ni(0) show that the reaction can proceed through a complex manifold of pathways, leading to ArNi(II)X complexes. nih.gov
Table 1: Mechanistic Aspects of Nickel-Catalyzed Reactions
| Reaction Type | Substrate(s) | Key Intermediates | Mechanistic Insight | Source(s) |
|---|---|---|---|---|
| Kumada Cross-Coupling | Aryl Halides, Grignard Reagents | Ni(I) | Ni(I) is the catalytically active species, even when Ni(II) precatalysts are used. | semanticscholar.org |
| Asymmetric Reductive Arylation | This compound, α-chlorosulfones | Ar–Ni(III)X₂ | Reaction proceeds through halide abstraction and formation of an Ar–Ni(III) intermediate. | rsc.org |
| Dual Photoredox/Nickel Catalysis | Alkenes, Radical Precursors | Ni(0), Ni(I), Ni(III) | A secondary alkyl radical is captured by Ni(0) to form Ni(I), which is oxidized to Ni(III) before reductive elimination. | uzh.ch |
Role of One-Electron Redox Events and Radical Species
The propensity of first-row transition metals like nickel to undergo one-electron redox steps means that radical pathways are often competitive with or integral to the main catalytic cycle. nih.gov The oxidative addition of aryl halides to Ni(0) can occur via a one-electron pathway involving outer-sphere electron transfer to generate an aryl radical, or through a two-electron concerted mechanism. nih.gov
Competition experiments between different aryl halides, including 1-iodonaphthalene (B165133), suggest that the mechanism is complex and depends on the electronic properties of the ligand and the aryl halide. nih.gov For instance, the reaction of Ni(PEt₃)₄ with aryl bromides and iodides containing a radical trap led to a significant portion of cyclized products, confirming the generation of aryl radicals. nih.gov
In dual catalysis systems, single-electron transfer (SET) is a fundamental process. rsc.org Photocatalysts are often used to generate radicals from precursors, which then enter the nickel catalytic cycle. rsc.orguzh.ch Control experiments, including radical clock experiments, have provided strong evidence for the formation of radical intermediates that are subsequently intercepted by nickel complexes in these transformations. uzh.ch The formation of an aryl radical from the aryl halide radical anion via mesolytic cleavage is a known process for compounds like 1-iodonaphthalene. nih.gov
Mechanistic Hypotheses for Palladium and Copper-Catalyzed Aromatic Fluorination
Aromatic fluorination is a challenging transformation, and mechanistic studies are key to developing efficient catalysts. For this compound, specific studies have provided valuable insights.
In a copper-catalyzed fluorination of aryl halides with AgF, the reaction of this compound yielded 2-fluoronaphthalene (B33398) as the sole regioisomeric product. This result effectively ruled out the involvement of an aryne intermediate, which would have likely produced a mixture of 1- and 2-fluoronaphthalene. This finding points towards a mechanism involving Cu(I)/Cu(III) intermediates. rsc.org
For palladium-catalyzed fluorination, two main mechanistic cycles are generally considered: a Pd(0)/Pd(II) cycle and a Pd(II)/Pd(IV) cycle. The Pd(0)/Pd(II) pathway, analogous to other cross-coupling reactions, faces a high barrier for the C–F reductive elimination from a Pd(II) fluoride (B91410) complex. nih.gov To overcome this, strategies involving the oxidation of Pd(II) to a high-valent Pd(IV) intermediate have been developed. In this Pd(II)/Pd(IV) mechanism, an electrophilic fluorinating reagent oxidizes a Pd(II)-aryl complex to a Pd(IV)-aryl-fluoride species, from which C–F bond formation via reductive elimination is more favorable. rsc.org The choice of ligand is crucial in facilitating this reductive elimination step. rsc.orgnih.gov While not all systems have been tested with this compound specifically, these general hypotheses provide the framework for understanding its potential fluorination pathways. rsc.orgnih.govchemrxiv.org
Electron Transfer and Radical-Mediated Processes
Polarographic Reduction Mechanisms of Iodonaphthalenes in Various Solvents
The polarographic behavior of this compound has been investigated in aqueous mixtures of ethanol (B145695), dioxane, and acetone (B3395972) containing 1 M lithium chloride as a supporting electrolyte. ias.ac.inias.ac.in The study revealed that the reduction process is irreversible, as indicated by the values of E¾-E¼ being on the order of 0.1 V. ias.ac.in
A key finding is that the diffusion current constant remains practically unchanged with varying concentrations of the organic solvent, which is surprising when compared to the behavior of iodobenzene. ias.ac.in By employing the Ilkovic Equation with diffusion coefficients determined by the diaphragm cell method, the number of electrons involved in the reduction was calculated to be two. ias.ac.in The half-wave potential (E½) was observed to shift to more negative values as the concentration of the organic solvent increased. ias.ac.inias.ac.in These results suggest a two-electron transfer mechanism leading to the cleavage of the carbon-iodine bond.
Table 2: Polarographic Data for this compound Reduction at 30°C
| Solvent System (50% v/v) | Diffusion Coefficient (D x 10⁶ cm²/s) | Diffusion Current Constant (I) | Half-Wave Potential (-E½ vs. SCE, V) |
|---|---|---|---|
| Aqueous Ethanol | 6.80 | 3.52 | 1.487 |
| Aqueous Dioxane | 5.86 | 3.26 | 1.482 |
| Aqueous Acetone | 7.21 | 3.63 | 1.470 |
Data sourced from a study on the polarographic behavior of this compound. ias.ac.in
Generation and Reaction Pathways of the 2-Naphthyl Radical from this compound Precursors
This compound serves as an effective precursor for the in-situ generation of the 2-naphthyl radical (C₁₀H₇•) through methods like pyrolysis or photolysis. uhmreactiondynamics.orgrsc.orgrsc.org The subsequent reactions of this radical are of significant interest, particularly in the context of polycyclic aromatic hydrocarbon (PAH) growth in combustion environments.
Studies on the reaction of the 2-naphthyl radical with acetylene (B1199291) (C₂H₂) have shown the formation of C₁₂H₈ isomers, such as 2-ethynylnaphthalene (B39655) and acenaphthylene. uhmreactiondynamics.orgrsc.orgresearchgate.net However, there have been conflicting experimental reports on the formation of larger C₁₄H₁₀ PAHs like phenanthrene (B1679779) and anthracene (B1667546). One study reported that these three-ring aromatic compounds were not found, suggesting that the hydrogen-abstraction-acetylene-addition (HACA) mechanism does not lead to the expected cyclization. uhmreactiondynamics.org In contrast, a later investigation using VUV photoionization time-of-flight mass spectrometry provided direct experimental evidence for the formation of C₁₄H₁₀ isomers from the reaction of the 2-naphthalenyl radical with acetylene at temperatures between 500 and 800 K, consistent with kinetic model predictions. researchgate.net This discrepancy highlights the sensitivity of the reaction pathways to experimental conditions.
Further investigations have explored the reactions of the 2-naphthyl radical with C₃H₄ isomers (allene and methylacetylene). These reactions were found to produce three-ring PAHs containing a five-membered ring, specifically 1H-benz[f]indene and 3H-benz[e]indene, along with their C₃H₃-branched naphthalene (B1677914) isomers. rsc.org
Table 3: Products from the Reaction of 2-Naphthyl Radical with Unsaturated Hydrocarbons
| Radical Precursor | Reactant | Conditions | Observed Products (m/z) | Inferred Compounds | Source(s) |
|---|---|---|---|---|---|
| This compound | Acetylene | Pyrolysis at 1200 K | 152 (C₁₂H₈), 176 (C₁₄H₈) | 2-Ethynylnaphthalene, Acenaphthylene, Diethynylnaphthalenes | uhmreactiondynamics.org |
| This compound | Acetylene | Photolysis at 500-800 K | 152 (C₁₂H₈), 153 (C₁₂H₉), 178 (C₁₄H₁₀) | Acenaphthylene/Ethynylnaphthalene, Phenanthrene/Anthracene | rsc.orgresearchgate.net |
Computational Studies on Reaction Pathways and Selectivity
Computational chemistry, particularly density functional theory (DFT), provides powerful tools to elucidate the complex reaction pathways and selectivity observed in transformations of this compound.
DFT calculations have been used to investigate the Stille cross-coupling reaction involving 1-iodonaphthalene (a close isomer) to gain insight into the differential reactivity of various organostannanes. These studies explored the reaction profiles, including the oxidative addition, transmetalation, and reductive elimination steps, helping to rationalize experimentally observed yields and reaction conditions. conicet.gov.ar
In the study of PAH formation, computational work has been crucial for supporting experimental findings. Electronic structure calculations were used to explore the potential energy surfaces for the reactions of the 2-naphthyl radical with allene (B1206475) and methylacetylene. rsc.org These calculations helped identify the specific pathways leading to the formation of benzindene isomers and explained why these five-membered ring annulation products are favored. rsc.org
Furthermore, predictive modeling using reaction mechanism generation software has been applied to the pyrolysis of iodonaphthalene. These models can predict the formation of major products like acenaphthylene, demonstrating the utility of computational approaches in understanding complex reaction networks at high temperatures. mit.edu In a different approach, machine learning algorithms incorporating physicochemical data have been developed to predict the complex outcomes and unobservable intermediates in the synthesis of perfluoroiodinated naphthalenes, showcasing a novel direction for computational assistance in synthetic chemistry. chemrxiv.org
Influence of Electronic and Steric Effects on Mechanistic Outcomes
The position of the iodine substituent at the C2 position of the naphthalene ring, as opposed to the more sterically hindered C1 position, significantly influences its reactivity. This, combined with the electronic nature of other substituents on the aromatic system, dictates the course of many chemical transformations.
In transition metal-catalyzed reactions, such as carbonylation and cross-coupling, both electronic and steric effects are prominent. For instance, in rhodium-catalyzed reductive carbonylation reactions using syngas, steric hindrance plays a more critical role than electronic effects. beilstein-journals.org Studies have shown that this compound, which has less steric hindrance, performs slightly better than its 1-iodonaphthalene counterpart. beilstein-journals.org However, when bulky substituents are introduced at positions ortho to the iodine, the yields of the corresponding aldehydes decrease significantly, highlighting the impact of steric hindrance on the catalytic process. beilstein-journals.org Conversely, the electronic nature of substituents (both electron-donating and electron-withdrawing) on the naphthalene ring has been observed to have a minimal impact on the reaction yields in certain carbonylation reactions, suggesting that steric factors are the dominant influence in these cases. beilstein-journals.orgbeilstein-journals.org
The electronic properties of the naphthalene system, influenced by substituents, can also play a crucial role. In palladium-catalyzed decarbonylative nucleophilic halogenation, substrates with electron-donating groups, such as methoxy (B1213986) groups, were found to give low yields, potentially due to catalyst poisoning. mdpi.com This indicates that the electronic nature of the substrate can significantly affect catalyst performance and reaction efficiency. mdpi.com Similarly, in gold-catalyzed cross-coupling reactions, the electronic properties of the ligands employed have a notable effect on the rate of oxidative addition. chemrxiv.org
The interplay between steric and electronic effects is a recurring theme in the chemistry of this compound. The presence of different halogens, such as bromine and iodine on the same naphthalene core, introduces distinct electronic and steric environments that influence reactivity in cross-coupling reactions. The carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in processes like electrochemical dehalogenative deuteration, due to its lower reduction potential. chinesechemsoc.org
Table 1: Influence of Steric and Electronic Effects on this compound Reactions
| Reaction Type | Key Factor | Observation | Reference |
| Rhodium-catalyzed Reductive Carbonylation | Steric Effects | This compound gives a higher yield (84%) compared to the more sterically hindered 1-iodonaphthalene (77%). | beilstein-journals.org |
| Flow Carbonylation | Steric Effects | Reducing steric hindrance at the position ortho to the iodine substituent improves product yield by preventing side reactions. | beilstein-journals.org |
| Palladium-catalyzed Decarbonylative Halogenation | Electronic Effects | Substrates with electron-donating groups can lead to lower yields due to potential catalyst poisoning. | mdpi.com |
| Gold-catalyzed Cross-Coupling | Electronic Effects | Electron-rich ligands can enhance the rate of oxidative addition of the gold(I) catalyst. | chemrxiv.org |
| Electrochemical Dehalogenation | Electronic Effects | The C-I bond is selectively reduced over C-Br or C-Cl bonds due to its lower reduction potential. | chinesechemsoc.org |
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations have become an indispensable tool for understanding the complex reaction mechanisms of this compound at a fundamental level. rsc.org These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of product distributions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov
One significant area where quantum chemistry has been applied is in the study of polycyclic aromatic hydrocarbon (PAH) formation. For example, the reaction of the 2-naphthalenyl radical, generated from this compound, with acetylene (C₂H₂) has been investigated using quantum chemical calculations. mit.edu These studies have been crucial in constructing temperature-dependent kinetic models that account for chemical activation and fall-off effects. mit.edu Theoretical calculations predicted that the addition of acetylene to the 2-naphthalenyl radical at elevated temperatures (around 800 K) would lead to the formation of three-ring PAHs like phenanthrene and anthracene. mit.edu These computational predictions were later validated by experimental evidence, confirming that the hydrogen-abstraction/acetylene-addition (HACA) mechanism is a viable pathway for PAH growth from naphthalene. mit.edu
Similarly, computational studies have been employed to elucidate the pathways for the formation of benzindene isomers from the reaction of the 2-naphthyl radical with allene and methylacetylene. rsc.org By calculating the potential energy surfaces, researchers can identify the most favorable reaction channels leading to specific isomers. These calculations have revealed that the reaction of the 2-naphthyl radical with methylacetylene is faster than the analogous reaction with the phenyl radical. rsc.org
In the realm of organometallic chemistry, DFT (Density Functional Theory) calculations have been used to model the reactivity of substrates in cyclometalation reactions. acs.org For reactions involving dinaphthyl phosphines, computational studies that include dispersion effects, large basis sets, and appropriate solvent corrections have successfully modeled the experimentally observed order of substrate reactivity. acs.org
Furthermore, quantum chemical calculations can aid in the design of new catalysts and the prediction of reaction outcomes before extensive experimental work is undertaken. rsc.orgescholarship.org By analyzing the transition state energies and reaction intermediates, researchers can screen potential catalysts and substrates to identify the most promising candidates for a desired transformation. nih.gov For instance, in the development of synthetic methodologies, computational analysis can help to simplify catalyst structures without compromising activity or selectivity. nih.gov
Table 2: Application of Quantum Chemical Calculations in this compound Transformations
| Research Area | Computational Method | Key Finding | Reference |
| PAH Formation | Quantum Chemistry Kinetic Model | Predicted the formation of phenanthrene and anthracene from the 2-naphthalenyl radical and acetylene. | mit.edu |
| Ring Annulation | RRKM-ME Calculations | Elucidated pathways to benzindene isomers from the reaction of the 2-naphthyl radical with allene/methylacetylene. | rsc.org |
| Radical Cyclization | DFT Calculations (TPSSh-D3/Def2-TZVP) | Aided in the analysis of stereoselective radical cyclization towards the synthesis of complex natural products. | nih.gov |
| Catalyst Design | DFT Calculations (M06-2X/6-311+G(d,p)) | Enabled the structural simplification of a thiourea (B124793) catalyst based on mechanistic understanding. | nih.gov |
| Reaction Mechanism | DFT and Experimental Studies | Indicated a radical mechanism for the C- and O-double arylation of 2-naphthols. | acs.org |
Advanced Spectroscopic and Computational Characterization in 2 Iodonaphthalene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2-iodonaphthalene, offering unambiguous structural confirmation and a means to assess isomeric purity.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for verifying the molecular structure of this compound and distinguishing it from its isomer, 1-iodonaphthalene (B165133). docbrown.info The chemical shifts observed in the ¹H and ¹³C NMR spectra are unique to the specific electronic environment of each nucleus within the molecule. For instance, in ¹³C NMR, the carbon atom bonded to the iodine atom exhibits a characteristic chemical shift, and the shifts of the other carbon atoms in the naphthalene (B1677914) ring are influenced by their proximity to the iodine substituent. docbrown.info
In studies involving the synthesis or use of this compound, ¹H NMR is routinely employed to assess isomeric purity. For example, in research on the reactions of naphthalenyl radicals, ¹H NMR analysis of the 1-iodonaphthalene and this compound precursors was conducted to check for cross-contamination. rsc.orgresearchgate.net The absence of significant peaks corresponding to the other isomer confirmed that the contamination was less than 0.5%. rsc.orgresearchgate.net Quantitative NMR (Q-NMR) methods can be used to determine the content of isomeric impurities with high accuracy, often to levels below 0.5%. libretexts.org
The following table provides a representative, though not exhaustive, overview of the kind of data obtained from these NMR experiments.
| Nucleus | Technique | Application | Key Findings |
| ¹H | ¹H NMR | Structural Confirmation, Isomeric Purity | Distinct proton signal patterns and coupling constants confirm the 2-substituted naphthalene structure. Used to quantify the presence of 1-iodonaphthalene impurity. rsc.orgresearchgate.net |
| ¹³C | ¹³C NMR | Structural Confirmation | Provides the number of non-equivalent carbon atoms and their chemical environments, confirming the overall molecular skeleton. rsc.orgsci-hub.se The carbon attached to iodine shows a specific chemical shift. docbrown.info |
In the realm of catalysis, particularly in reactions involving organophosphorus ligands, ³¹P NMR spectroscopy is a powerful technique for identifying and characterizing catalytic intermediates. lu.ch While direct studies specifically detailing the use of ³¹P NMR with this compound are not prevalent in the provided search results, the principles can be readily extended. For instance, in palladium-catalyzed cross-coupling reactions, which frequently utilize phosphine (B1218219) ligands, ³¹P NMR can track the formation of various palladium-phosphine complexes throughout the catalytic cycle. rsc.orgwhiterose.ac.uk The chemical shifts and coupling constants in the ³¹P NMR spectrum provide information about the coordination environment of the phosphorus atom, allowing for the identification of resting states and key intermediates. lu.chnih.gov This technique is crucial for elucidating reaction mechanisms and optimizing catalytic systems. lu.chnih.gov
Application of <sup>1</sup>H NMR and <sup>13</sup>C NMR for Structural Confirmation and Isomeric Purity Analysis
Mass Spectrometry Techniques
Mass spectrometry offers unparalleled sensitivity for detecting and identifying molecules based on their mass-to-charge ratio, making it vital for studying the reactive species generated from this compound.
Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS) is a sophisticated technique used to detect and identify radical species and reaction products in the gas phase. dntb.gov.uaresearchgate.net In studies of combustion chemistry and astrophysics, this compound is used as a precursor to generate the 2-naphthalenyl radical (C₁₀H₇) through photolysis. rsc.orgresearchgate.net VUV-PI-TOF-MS is then employed to probe the subsequent reactions of this radical with other molecules, such as acetylene (B1199291). rsc.orgresearchgate.net
The "soft" ionization provided by VUV photons minimizes the fragmentation of the parent ions, allowing for a clearer identification of the products formed. rsc.orgupenn.edu For example, in the reaction of the 2-naphthalenyl radical with acetylene, VUV-PI-TOF-MS was used to monitor the time-dependent formation of products with specific mass-to-charge ratios, such as m/z = 152 (corresponding to C₁₂H₈ isomers) and m/z = 178. rsc.orgresearchgate.net This level of detail is critical for developing and validating kinetic models of complex reaction networks. rsc.org
| Technique | Application | Precursor | Detected Species (m/z) | Key Findings |
| VUV-PI-TOF-MS | Detection of reaction intermediates and products | This compound | 127 (C₁₀H₇ radical), 152 (C₁₂H₈), 153 (C₁₂H₉), 178 | Enables time-resolved measurements of product formation in radical reactions, providing insights into reaction kinetics and mechanisms. rsc.orgresearchgate.net |
Electronic Spectroscopy and Photoelectron Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure of this compound and how it is perturbed upon interaction with other chemical entities like nanoparticles.
UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the UV region of the electromagnetic spectrum. ias.ac.in These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
When this compound is conjugated with nanoparticles, such as gold nanoparticles (AuNPs), changes in the UV-Vis absorption spectrum can be observed. ias.ac.inresearchgate.net These changes can provide evidence for the successful conjugation and offer insights into the electronic interactions between the this compound ligand and the nanoparticle surface. For example, a study on this compound and polyvinylpyrrolidone (B124986) mixed ligand stabilized gold clusters showed distinct features in the UV-Vis spectrum compared to the individual components, indicating the formation of the nanoparticle-ligand conjugate. ias.ac.in The intense absorption in the UV region (200-400 nm) is attributed to intra-orbital electronic transitions. ias.ac.in
| System | Spectroscopic Technique | Key Observation | Interpretation |
| This compound | UV-Vis Spectroscopy | Characteristic absorption bands in the UV region. ias.ac.in | Corresponds to electronic transitions within the molecule. |
| This compound-AuNP Conjugate | UV-Vis Spectroscopy | Altered absorption spectrum compared to individual components. ias.ac.in | Indicates successful conjugation and electronic interaction between the ligand and the nanoparticle. ias.ac.in |
UV-Visible Absorption Studies of this compound and its Nanoparticle Conjugates
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) has become an indispensable tool in predicting the reactivity and regioselectivity of reactions involving iodonaphthalenes. mdpi.com DFT calculations can determine properties like HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies, which are crucial for understanding reaction mechanisms. vulcanchem.com
For instance, DFT has been used to explain the regioselectivity of halogenation reactions of naphthaldehydes, where the formation of an aromatic imine intermediate can switch the reactivity from the C8 to the C2 position. researchgate.net Mechanistic studies combined with DFT calculations help in understanding these shifts in reactivity. researchgate.net In the context of this compound, DFT calculations can predict its behavior in various reactions, such as its use as a precursor for the 2-naphthyl radical in studies of molecular mass growth. researchgate.net The electron-withdrawing or donating nature of substituents, a key factor in directing electrophilic aromatic substitutions, can be quantified using DFT, providing insights that are consistent with experimental observations. vulcanchem.comacs.org
Computational studies play a crucial role in understanding the subtle and complex intramolecular interactions within diiodonaphthalenes. acs.orgirb.hr Quantum chemical calculations, often performed alongside experimental techniques like PES, help to quantify the through-space and through-bond interactions between iodine atoms. acs.orgresearchgate.netacs.org In sterically crowded molecules like 1,8-diiodonaphthalene, these calculations can help to understand the structural distortions and the energetic consequences of the close proximity of the two iodine atoms. acs.org The magnitude of these interactions is dependent on the relative positions of the iodine substituents on the naphthalene ring. acs.org
Theoretical methods are vital for evaluating the thermodynamic properties of iodonaphthalenes, such as enthalpy of formation, entropy, and heat capacity. nist.govaip.org Quantum chemical methods, when used in conjunction with experimental data, allow for a critical evaluation of these properties. nist.govresearchgate.net For instance, a study critically evaluated the thermodynamic properties of halobenzoic acids and extended the comparison of experimental and computational results to 1- and this compound. nist.gov Such evaluations are important for creating consistent and reliable thermochemical databases. nist.govnist.gov The thermodynamic properties of iodonaphthalene isomers can be influenced by their specific structures, and theoretical calculations help to elucidate these structure-property relationships.
Table 2: Calculated Thermodynamic Properties of Iodonaphthalenes
| Property | 1-Iodonaphthalene | This compound | Reference |
| Enthalpy of Formation (gas) | - | - | nist.gov |
| Standard Entropy | - | 147(3) J/mol·K | aip.org |
| Heat Capacity | - | - | nist.gov |
Computational modeling is essential for investigating complex reaction pathways, such as molecular mass growth and ring annulation involving this compound. rsc.org this compound can be used to generate the 2-naphthyl radical, which is a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org Theoretical studies have explored the reactions of the 2-naphthyl radical with small hydrocarbons like allene (B1206475) and methylacetylene, leading to the formation of benzindenes through ring annulation. rsc.org These studies, complemented by experimental data, reveal the detailed mechanisms, including initial radical addition, isomerization, and aromatization steps. researchgate.net Such research is crucial for understanding combustion processes and the formation of carbonaceous materials in astrophysical environments. rsc.orgrsc.org Rhodium-catalyzed annulation reactions involving this compound have also been a subject of study. ualberta.ca
The investigation of potential energy surfaces (PES) and the characterization of transition state structures are fundamental to understanding chemical reactivity. libretexts.orgyale.edu For reactions involving this compound and its derivatives, computational methods are used to map out the PES, identifying minima (stable molecules) and saddle points (transition states). um.es DFT calculations are frequently employed to locate and characterize transition state structures, often involving the calculation of vibrational frequencies to confirm the nature of the stationary point (a minimum has all real frequencies, while a transition state has one imaginary frequency). chinesechemsoc.org This approach has been used to understand the mechanisms of various reactions, including palladium-catalyzed C-H halogenation and reactions with post-transition-state bifurcations. researchgate.netnih.gov By understanding the energetics of the reaction pathway, researchers can predict reaction outcomes and design more efficient synthetic routes. chinesechemsoc.org
Applications of 2 Iodonaphthalene As a Fundamental Building Block in Chemical Science
Role in Pharmaceutical and Agrochemical Research and Development
The carbon-iodine bond in 2-iodonaphthalene is a key feature, allowing for its use in constructing the core structures of various biologically active compounds. The naphthalene (B1677914) moiety is a common scaffold in medicinal chemistry, and the iodine atom provides a handle for introducing further chemical diversity.
Precursor for Active Pharmaceutical Ingredients and Medicinal Agents
This compound and its derivatives are pivotal in the synthesis of molecules with therapeutic potential. The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in modern drug synthesis. cymitquimica.cominfiniumpharmachem.com
Research has demonstrated the use of iodonaphthalene derivatives in creating inhibitors for specific biological targets. For instance, a derivative, 1-bromo-6-(bromomethyl)-2-iodonaphthalene, serves as an intermediate in the synthesis of fused aromatic compounds designed as protein tyrosine phosphatase 1B (PTP-1B) inhibitors, which are investigated for the treatment of type 2 diabetes. google.com The synthesis involves multiple steps where the iodonaphthalene core is elaborated to produce the final active compound. google.com While not a direct precursor, the antihypertensive drug Naftopidil, an α1 adrenoceptor antagonist, features a naphthoxy group that highlights the importance of the naphthalene scaffold in pharmacologically active molecules. google.comresearchgate.netresearchgate.net The synthesis of such complex molecules often relies on intermediates that can be prepared from foundational building blocks like this compound.
Intermediate in the Synthesis of Agrochemical Compounds
In the field of agrochemicals, this compound serves as a starting material for compounds with potential applications as fungicides, herbicides, and insecticides. ontosight.ainbinno.com The development of effective and selective agrochemicals is crucial for crop protection. The naphthalene ring system is a structural component in some classes of fungicides. For example, amine derivatives containing a naphthylmethyl group, which can be synthesized from iodonaphthalene precursors, have been patented as fungicides. google.com The synthetic routes to these agrochemicals often leverage the reactivity of the iodo-group to build the final molecular structure.
Contribution to Diversity-Oriented Synthesis for Drug Discovery
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create libraries of structurally diverse small molecules to screen for biological activity. This approach explores new regions of "chemical space." researchgate.netacs.org Functionalized iodonaphthalenes are valuable scaffolds for DOS.
Specifically, 8-Iodonaphthalene-1-carbaldehyde, a derivative of this compound, has been demonstrated as a versatile building block for DOS. researchgate.netacs.org By converting this starting material into a corresponding imine, researchers have successfully executed a series of transformations to generate an assorted library of unprecedented polycyclic carbo- and heterocyclic skeletons. acs.org This strategy showcases how a single, strategically functionalized iodonaphthalene core can be elaborated into a multitude of complex and diverse structures, which are essential for identifying new lead compounds in drug development programs. researchgate.netacs.org
Table 1: Examples of Skeletons Derived from 8-Iodonaphthalene-1-carbaldehyde in Diversity-Oriented Synthesis This table is based on research into the application of functionalized iodonaphthalene in creating diverse molecular structures.
| Starting Scaffold | Transformation Type | Resulting Skeletons |
| 8-Iodonaphthalene-1-carbaldehyde | Imine Formation | Ellman's Imine Intermediate |
| Ellman's Imine Intermediate | Cyclization Reactions | Polycyclic Carbo- and Heterocycles |
| Ellman's Imine Intermediate | Annulation Reactions | Fused Aromatic Systems |
Contributions to Materials Science and Organic Electronics
The rigid, planar structure and π-conjugated system of the naphthalene core make this compound an important building block for advanced materials. Its ability to participate in reactions that extend this conjugation is key to its utility in organic electronics. cymitquimica.com
Building Block for Novel Organic Functional Materials
This compound is used in the synthesis of novel organic functional materials, including organic semiconductors and nanographenes. researchgate.net Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wiley-vch.deacs.org The properties of these materials are highly dependent on their molecular structure.
A notable application is in the "growth-from-template" synthesis of nanographenes, which are precisely defined fragments of graphene with potential applications in electronics and photonics. researchgate.net In this approach, this compound can be used as a starting template. Through a sequence of reactions, including annulative π-extension (APEX), additional aromatic rings are fused onto the initial naphthalene core, allowing for the programmed construction of larger, complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Component in the Synthesis of Conjugated Oligomers for Electronic Applications
Conjugated oligomers are well-defined, repeating chains of monomers that possess alternating single and multiple bonds, leading to delocalized π-electron systems. core.ac.uk These materials are crucial for studying structure-property relationships and for applications in electronic devices. core.ac.uktandfonline.com
This compound is a key component in the synthesis of such oligomers. It is frequently used as a coupling partner in palladium-catalyzed reactions like the Sonogashira and Suzuki reactions. cymitquimica.comtandfonline.com For example, researchers have synthesized series of linear π-conjugated arylene oligomers using 1-iodonaphthalene (B165133) in Sonogashira coupling reactions with di-alkyne compounds. tandfonline.comtandfonline.com These reactions effectively link naphthalene units together, extending the conjugated system and tuning the material's electronic and photophysical properties for specific applications in organic electronics. tandfonline.com The synthesis of sequence-defined stiff oligomers, where the exact placement of each building block is controlled, has also been achieved using iodonaphthalene derivatives to create materials with tailored properties. core.ac.uk
Ligand in the Development of Fluorescent Probes and Luminescent Gold Clusters
This compound has emerged as a significant ligand in the creation of fluorescent probes and luminescent gold clusters. researchgate.netresearchgate.netias.ac.in A notable application involves the synthesis of a mixed ligand-stabilized fluorescent gold cluster using this compound and polyvinylpyrrolidone (B124986) (PVP). researchgate.netias.ac.in This cluster exhibits a strong fluorescence signal originating from the excimer of the this compound ligands attached to the gold nanoparticle surface. researchgate.netresearchgate.netias.ac.in
This property has been harnessed for the selective detection of thiol-containing molecules. researchgate.netresearchgate.netias.ac.in The principle behind this detection is a ligand displacement strategy. researchgate.netias.ac.in Thiols, which form strong bonds with gold, can displace the this compound ligands from the surface of the gold cluster. researchgate.netresearchgate.netias.ac.in This displacement leads to a quenching, or turning off, of the excimer-based emission, allowing for the sensitive and selective detection of thiols. researchgate.netresearchgate.netias.ac.in The selectivity for different thiols follows the order: Glutathione (GSH) > Cysteine (Cys) > Homocysteine (hCy). researchgate.netresearchgate.net This method is highly sensitive, with an ultralow detection limit of 35 nM and a high Stern-Volmer constant (KSV) of 3.3×10^6 M-1. researchgate.netias.ac.in
The synthesis of these fluorescent gold clusters is straightforward. It involves adding this compound to a preformed gold-polyvinylpyrrolidone (Au:PVP) cluster. ias.ac.in The resulting mixed ligand stabilized gold clusters (NP-Au:PVP) are then collected and dried. ias.ac.in
Furthermore, this compound can be used to introduce the naphthalene fluorophore into polyamines through a copper(I)-mediated reaction. researchgate.net For instance, its reaction with specific triamines and tetraamines has been shown to yield diaryl derivatives, although in modest yields. researchgate.net
Table 1: Application of this compound in Fluorescent Probes and Gold Clusters
| Application | Key Feature | Mechanism | Detected Analytes |
|---|---|---|---|
| Luminescent Gold Cluster Ligand | Strong excimer fluorescence | Ligand displacement leading to fluorescence quenching | Thiols (GSH, Cys, hCy) |
Precursor for Synthesizing Polycyclic Aromatic Hydrocarbons (PAHs) with Tailored Topologies
This compound serves as a crucial precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are large molecules composed of multiple aromatic rings. mit.eduacs.org The controlled synthesis of PAHs with specific shapes and structures is an area of significant research interest due to their unique electronic and optical properties. uni-giessen.depnas.org
One of the key reaction pathways for PAH growth is the hydrogen-abstraction-acetylene-addition (HACA) mechanism. rsc.orgresearchgate.net In this process, a naphthalenyl radical, generated from this compound, reacts with acetylene (B1199291). rsc.orgresearchgate.net This reaction can lead to the formation of larger, three-ring PAHs such as phenanthrene (B1679779) and anthracene (B1667546). rsc.orgresearchgate.net Experimental studies have confirmed that the reaction of the 2-naphthalenyl radical with acetylene produces significant quantities of C14H10 isomers (phenanthrene and anthracene) and 2-ethynylnaphthalene (B39655). rsc.orgresearchgate.net The formation of these products is consistent with theoretical kinetic models. rsc.orgresearchgate.net
The on-surface synthesis approach, utilizing reactions like the Ullmann coupling, allows for the creation of extended one- or two-dimensional π-systems with atomic precision. uni-giessen.de this compound can be used as a starting material in such on-surface reactions on a copper(111) surface. uni-giessen.de This bottom-up approach enables the tailoring of the electronic properties of the resulting carbon nanostructures at a molecular level. uni-giessen.de
Furthermore, this compound is a building block in more complex synthetic strategies aimed at creating novel heteroacenes and extended π-conjugated systems. mdpi.com For example, it has been used in the synthesis of 5-phenylbenzo[b]naphtho[2,3-d]stibole through a sequence of reactions involving lithiation and ring closure. mdpi.com It is also a component in the modular synthesis of dibenzo[h,w]tetraphenes through Sonogashira coupling reactions. unist.ac.kr
Table 2: this compound as a Precursor for PAHs
| Synthetic Method | Reactant(s) | Key Products |
|---|---|---|
| Hydrogen-Abstraction-Acetylene-Addition (HACA) | Acetylene | Phenanthrene, Anthracene, 2-Ethynylnaphthalene |
| On-Surface Synthesis (Ullmann Coupling) | This compound on Cu(111) | Extended π-systems |
| Multi-step Organic Synthesis | Various reagents (e.g., n-butyllithium, dibromo(phenyl)stibane) | 5-Phenylbenzo[b]naphtho[2,3-d]stibole |
Utilization in Natural Product Total Synthesis and Molecular Recognition Studies
Aryl halides, including this compound, are indispensable building blocks in the total synthesis of natural products and in the field of molecular recognition. mdpi.comwiley.comacs.org Their utility stems from the polarized carbon-halogen bond and the good leaving group ability of the halogen atom, which facilitate a variety of chemical transformations. mdpi.com
In the context of natural product synthesis, this compound can be a key starting material or intermediate. mdpi.comresearchgate.net The principles of its reactivity are foundational to constructing complex molecular architectures found in nature. wiley.com
In molecular recognition, which involves the specific binding between molecules, this compound can be incorporated into larger structures designed to interact with specific targets. mdpi.com The naphthalene unit can participate in non-covalent interactions such as π-π stacking, which are crucial for molecular recognition events.
One of the most powerful reactions involving this compound is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between this compound and various organoboron compounds. rsc.org This reaction is widely used to construct complex aryl-aryl structures that are common in natural products and materials for molecular recognition. For instance, the C2-borylation of naphthalene can be achieved, and the resulting boronate species are amenable to Suzuki-Miyaura coupling reactions. rsc.org
The development of new synthetic methodologies continues to expand the utility of this compound. For example, palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides provides a route to aryl halides. mdpi.com While this specific reaction synthesizes aryl halides, the reverse, the use of aryl halides like this compound in cross-coupling reactions, is a cornerstone of modern organic synthesis. mdpi.com
Design and Synthesis of Organometallic Ligands and Extended π-Systems
This compound is a valuable precursor in the design and synthesis of organometallic ligands and extended π-systems. uni-giessen.dediva-portal.orgrsc.orguomustansiriyah.edu.iq The coordination of a metal to an organic molecule can dramatically alter its reactivity, making reactions possible that would otherwise be difficult or impossible. uwindsor.ca
In the synthesis of organometallic complexes, this compound can be used to introduce a naphthyl group into the ligand framework. For example, copper-catalyzed perarylation of cyclopentadiene (B3395910) with this compound has been shown to produce hexa(naphth-2-yl)cyclopentadiene, a highly sterically crowded molecule. rsc.org This demonstrates the utility of this compound in creating complex, three-dimensional organometallic structures. rsc.org
Furthermore, this compound is employed in the synthesis of ligands for cyclometalation reactions. Dinaphthyl phosphines, which can be synthesized from precursors related to this compound, can act as tridentate ligands, coordinating to a metal center through both the phosphorus atom and two carbon atoms from the naphthyl groups. acs.org This results in the formation of fused five-membered rings involving the metal atom. acs.org
The synthesis of extended π-systems, which are of interest for their electronic and optical properties, often utilizes this compound as a starting material. mdpi.comdiva-portal.org The Glaser coupling is one such on-surface reaction that can be used to prepare extended one- or two-dimensional π-systems. uni-giessen.de Additionally, this compound can be incorporated into larger conjugated oligomers. diva-portal.org The extension of the π-system leads to a red-shift in the UV absorption spectrum. diva-portal.org For instance, this compound has been used in the synthesis of benzene-fused tetracyclic and pentacyclic stiboles, which are examples of linearly extended π-conjugated systems. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polyvinylpyrrolidone (PVP) |
| Glutathione (GSH) |
| Cysteine (Cys) |
| Homocysteine (hCy) |
| Acetylene |
| Phenanthrene |
| Anthracene |
| 2-Ethynylnaphthalene |
| Copper |
| 5-Phenylbenzo[b]naphtho[2,3-d]stibole |
| Dibenzo[h,w]tetraphenes |
| Palladium |
| n-Butyllithium |
| Dibromo(phenyl)stibane |
| Hexa(naphth-2-yl)cyclopentadiene |
| Dinaphthyl phosphines |
Future Prospects and Emerging Research Frontiers for 2 Iodonaphthalene Chemistry
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. sci-hub.se The synthesis of 2-iodonaphthalene and its derivatives is no exception to this trend.
Future research in this area is expected to focus on several key strategies:
Catalytic C-H Iodination: Direct C-H functionalization represents a highly atom-economical approach to the synthesis of iodoarenes. Developing catalytic systems that can selectively iodinate the C2-position of naphthalene (B1677914) would eliminate the need for pre-functionalized starting materials and reduce the generation of stoichiometric byproducts.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.
Bio-inspired Synthesis: Nature provides a wealth of inspiration for the development of sustainable chemical processes. Exploring enzymatic or microbial routes for the iodination of naphthalene could offer an environmentally benign alternative to conventional chemical methods.
Solvent-Free and Aqueous Reactions: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Research into solvent-free reaction conditions, such as solid-state synthesis or reactions in supercritical fluids like CO2, is a promising avenue for greener synthesis. sci-hub.se Similarly, developing synthetic methods that can be performed in water would significantly improve the environmental profile of this compound production. A metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (B87167) has been developed, offering a more environmentally friendly option. acs.org
Recent advancements include palladium-catalyzed decarbonylative nucleophilic halogenation of readily available acid anhydrides, which avoids the use of unstable acyl chlorides. mdpi.com Another approach involves the electrophilic cyclization of alkynes to produce polysubstituted naphthalene derivatives. nih.gov
Innovation in Novel Catalytic Systems for Selective C-I Bond Transformations
The carbon-iodine (C-I) bond in this compound is a key functional group that enables a wide array of chemical transformations. Innovations in catalysis are crucial for unlocking the full synthetic potential of this versatile building block.
Future research will likely concentrate on:
Dual-Ligand Catalysis: The use of a combination of two different ligands can create a unique catalytic environment that enables novel reactivity. For example, a dual-ligand system combining a thio-cycloolefin ligand with a bulky trialkylphosphine has been shown to promote the ortho-alkylation of iodoarenes, a transformation that was previously challenging to achieve. chemrxiv.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Developing photoredox catalytic systems for the functionalization of the C-I bond in this compound could open up new avenues for the synthesis of complex molecules.
Transition Metal-Free Reactions: While transition metal catalysis is widely used for C-I bond functionalization, the development of metal-free alternatives is a key goal of sustainable chemistry. acs.org Strategies involving the activation of iodoarenes using hypervalent iodine reagents or through photoinduced or electrochemical methods are gaining traction. acs.org
Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Future research will focus on developing more selective and efficient catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings involving this compound. This includes the development of catalysts that can tolerate a wider range of functional groups and operate under milder reaction conditions. For example, palladium catalysis has been used for the C(sp3)–H arylation at the 3-position of proline derivatives using aryl iodides like this compound. acs.org
| Catalytic System | Transformation | Substrate | Key Features |
| Pd/Dual Ligand | Ortho-alkylation | Iodoarenes | Preserves the C-I bond for further functionalization. chemrxiv.org |
| RhCl3·3H2O/PPh3 | Reductive Carbonylation | Aryl Iodides | High yield and broad substrate scope under mild conditions. beilstein-journals.org |
| NiCl2/dtbbpy | Carbonylative Ring Opening | Cyclic Ethers | Tolerates various aromatic iodides, including this compound. nih.gov |
| Palladium/Chiral Aldehyde | Asymmetric Bifunctionalization | Allenes and Amino Acids | Creates complex chiral molecules with high enantioselectivity. rsc.org |
Expansion of Applications in Bio-conjugation and Chemical Biology
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field with applications in drug delivery, diagnostics, and fundamental biological research. clinicallab.com The unique reactivity of the C-I bond in this compound and its derivatives makes them attractive candidates for the development of novel bioconjugation strategies.
Emerging research in this area includes:
Site-Specific Protein Modification: The ability to selectively modify proteins at specific amino acid residues is crucial for understanding their function and for developing new protein-based therapeutics. The development of this compound-based reagents that can target specific amino acids, such as methionine, would provide a powerful tool for chemical biologists. thegauntgroup.com
Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of this compound-based probes that can participate in bioorthogonal "click" reactions would enable the visualization and tracking of biomolecules in real-time. clinicallab.com
Drug Delivery Systems: The naphthalene scaffold can be functionalized to create amphiphilic molecules that can self-assemble into nanoparticles or micelles. These nanostructures can be used to encapsulate and deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects. The iodo-group provides a handle for further functionalization, such as attaching targeting ligands or imaging agents.
Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry
In the context of this compound chemistry, AI and ML can be applied to:
Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the products and yields of new transformations involving this compound. chemrxiv.org This can help chemists to identify the most promising reaction conditions and to optimize synthetic routes, saving time and resources. uni-muenster.de
De Novo Molecular Design: AI can be used to design new molecules based on the this compound scaffold with specific properties, such as high biological activity or desirable materials characteristics. These models can explore vast chemical spaces to identify novel compounds that would be difficult to discover through traditional methods.
Understanding Reaction Mechanisms: Computational tools, guided by ML, can be used to elucidate the complex mechanisms of catalytic reactions involving this compound. This deeper understanding can facilitate the design of more efficient and selective catalysts. A collaboration between the University of Cambridge and Pfizer has led to the development of a platform called the chemical reactome, which uses AI to predict chemical reactions and accelerate drug design. appliedclinicaltrialsonline.com
Exploration of Advanced Functional Materials Derived from this compound Scaffolds
The rigid and planar structure of the naphthalene core, combined with the versatility of the C-I bond, makes this compound an excellent building block for the synthesis of advanced functional materials.
Future research in this area is poised to explore:
Organic Electronics: Naphthalene-based materials have shown promise in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The C-I bond in this compound provides a convenient handle for introducing different functional groups to tune the electronic and optical properties of these materials.
Porous Organic Polymers (POPs): The cross-coupling of this compound with other aromatic building blocks can lead to the formation of highly porous and stable polymers. These materials have potential applications in gas storage and separation, catalysis, and sensing.
Helical and Chiral Materials: The synthesis of helical molecules, such as helicenes, from this compound derivatives can lead to materials with unique chiroptical properties. These materials could find applications in asymmetric catalysis, chiral sensing, and circularly polarized luminescence. For instance, the cyclodehydrogenation of hexaarylcyclopentadienes derived from this compound can yield helicenic compounds. rsc.org
Polycyclic Aromatic Hydrocarbons (PAHs): Gold-catalyzed reactions of arylalkynes can lead to the formation of complex PAHs, with this compound derivatives serving as key precursors in the synthesis of novel structures. mdpi.com
| Material Class | Potential Applications | Synthetic Strategy from this compound |
| Organic Electronics | OLEDs, OFETs, OPVs | Cross-coupling reactions to introduce electron-donating or -withdrawing groups. |
| Porous Organic Polymers | Gas storage, separation, catalysis | Polymerization through cross-coupling reactions. |
| Helical Materials | Asymmetric catalysis, chiral sensing | Synthesis of helicenes via intramolecular cyclization. rsc.org |
| Polycyclic Aromatic Hydrocarbons | Molecular electronics, advanced materials | Gold-catalyzed cyclization of arylalkynes. mdpi.com |
Q & A
Basic: What are the key considerations for synthesizing 2-Iodonaphthalene with high purity, and how can reproducibility be ensured?
Methodological Answer:
Synthesis of this compound requires careful control of reaction conditions (e.g., temperature, stoichiometry of iodine source, and solvent polarity). To ensure purity:
- Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity and monitor byproducts like regioisomers .
- Employ HPLC or GC-MS to quantify residual solvents or unreacted precursors, adhering to purity thresholds (>95% for most research applications) .
- Document reaction parameters (e.g., catalyst type, reaction time) systematically to enable reproducibility, following protocols in toxicological data extraction frameworks (Table C-2 in ).
Basic: How should researchers characterize the photophysical properties of this compound for applications in organic electronics?
Methodological Answer:
- Conduct UV-Vis spectroscopy to determine absorption maxima and molar absorptivity, correlating results with computational predictions (e.g., TD-DFT) .
- Measure fluorescence quantum yields using integrating spheres, with quinine sulfate as a reference standard.
- Validate data against NIST Chemistry WebBook entries for analogous naphthalene derivatives to identify anomalies .
Advanced: How can conflicting toxicity data for this compound in in vitro vs. in vivo models be systematically resolved?
Methodological Answer:
- Apply systematic review protocols (, Steps 2–8) to collate and rank studies by confidence level.
- Use risk of bias (RoB) assessment tools (Tables C-6/C-7, ) to evaluate methodological flaws (e.g., dose randomization, blinding).
- Perform sensitivity analysis to isolate variables causing discrepancies (e.g., metabolic differences in animal models vs. cell lines) .
Advanced: What computational strategies are recommended to model the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Optimize molecular geometry using density functional theory (DFT) at the B3LYP/6-31G(d) level to predict regioselectivity in Suzuki-Miyaura reactions.
- Validate computational results against experimental X-ray crystallography data (if available) or NIST reference spectra .
- Compare activation energies of competing pathways (e.g., iodination vs. deborylation) to explain kinetic vs. thermodynamic control .
Advanced: How can researchers design a robust in vitro assay to evaluate this compound’s hepatotoxic potential?
Methodological Answer:
- Follow inclusion criteria for systemic effects (Table B-1, ): Use primary hepatocytes or HepG2 cells, with exposure routes mimicking human metabolic pathways (e.g., CYP450 activation).
- Measure biomarkers like ALT/AST release and ROS generation , using positive controls (e.g., acetaminophen) for calibration.
- Apply Hill slope models to dose-response data, addressing variability via triplicate experiments and outlier removal per systematic review guidelines ().
Advanced: What methodologies are critical for reconciling discrepancies in reported environmental persistence of this compound?
Methodological Answer:
- Conduct accelerated degradation studies under controlled UV/ozone exposure, comparing results to field data using Arrhenius extrapolation .
- Utilize isotope-labeling (¹⁴C) to track mineralization rates in soil/water matrices, aligning with EPA/ATSDR data needs for polycyclic aromatics .
- Apply meta-regression to published half-life values, adjusting for variables like pH, organic matter content, and microbial activity .
Basic: What analytical techniques are essential for quantifying this compound in environmental samples?
Methodological Answer:
- Employ GC-ECD or HPLC-UV for detection, with validation via spike-recovery experiments (80–120% recovery range).
- Use solid-phase extraction (SPE) for pre-concentration, selecting sorbents (e.g., C18) based on hydrophobicity (logP ~3.5 for this compound) .
- Cross-validate results with LC-MS/MS in MRM mode to rule out matrix interference .
Advanced: How should researchers address gaps in understanding this compound’s neurotoxic mechanisms?
Methodological Answer:
- Design transcriptomic profiling (RNA-seq) on neuronal cell lines to identify dysregulated pathways (e.g., oxidative stress, apoptosis).
- Integrate toxicokinetic modeling to correlate external dose with brain barrier penetration, using physiologically based pharmacokinetic (PBPK) tools .
- Compare findings with structural analogs (e.g., 1-methylnaphthalene) to isolate iodine-specific effects, referencing ATSDR’s substance-specific data needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
